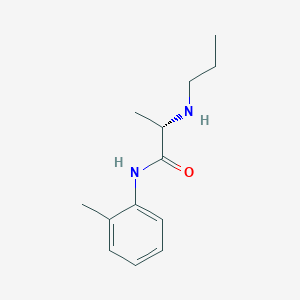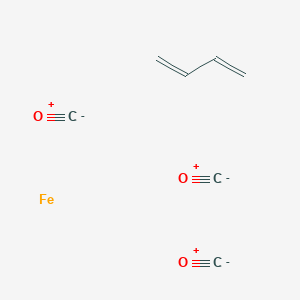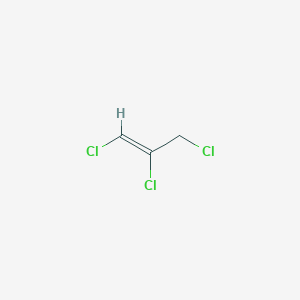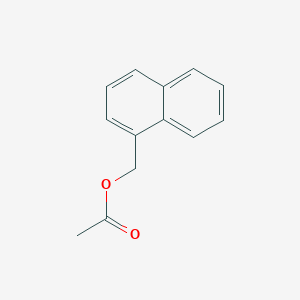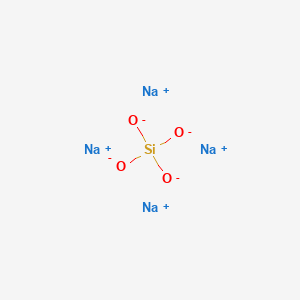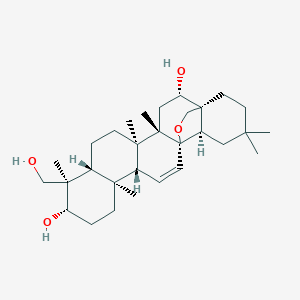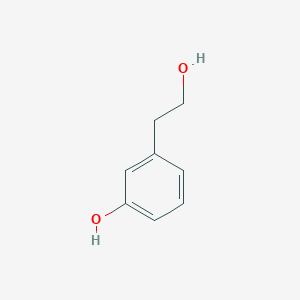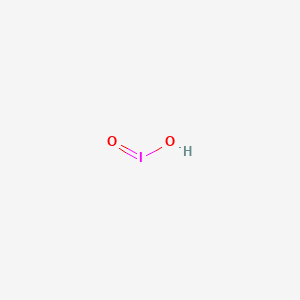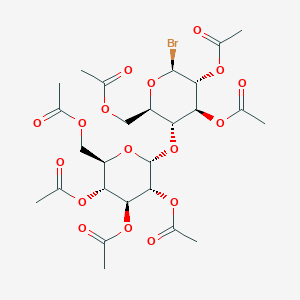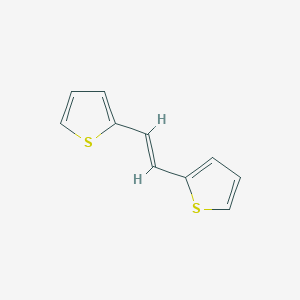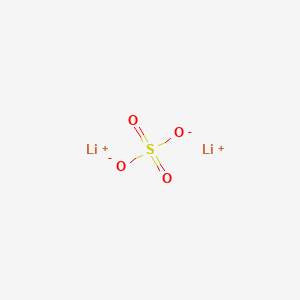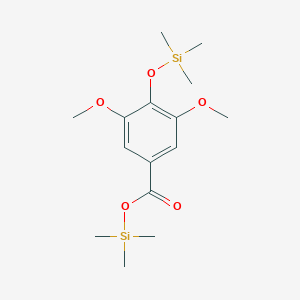
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a protecting group in organic synthesis and its potential as a drug delivery agent. In
Wirkmechanismus
The mechanism of action of trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is not fully understood. However, it is believed that the compound acts as a solubilizer, improving the solubility of poorly soluble drugs and facilitating their absorption. Additionally, the compound may act as a protecting group in organic synthesis by selectively protecting functional groups, preventing unwanted reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate. However, studies have shown that the compound is well-tolerated and does not exhibit any significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is its ability to improve the solubility and bioavailability of poorly soluble drugs. This makes it a promising candidate for drug delivery systems. Additionally, the compound can be used as a protecting group in organic synthesis, allowing for the selective protection of functional groups during chemical reactions. However, one limitation of the compound is that it may not be suitable for all types of drugs, and further research is needed to determine its efficacy for different drug molecules.
Zukünftige Richtungen
There are several potential future directions for research on trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate. One area of interest is the development of new drug delivery systems using the compound. Additionally, further research is needed to determine the optimal conditions for using the compound as a protecting group in organic synthesis. Finally, there is potential for the compound to be used in other applications, such as in the development of new materials or as a catalyst in chemical reactions.
In conclusion, trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is a promising compound with potential applications in drug delivery and organic synthesis. While there is still much to be learned about its mechanism of action and potential applications, the compound represents an exciting area of research for the scientific community.
Synthesemethoden
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate can be synthesized through a two-step process. The first step involves the reaction of 3,5-dimethoxy-4-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with trimethylsilyl triflate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate has been extensively studied for its potential applications in drug delivery. The compound has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for drug delivery systems. Additionally, the compound has been used as a protecting group in organic synthesis, allowing for the selective protection of functional groups during chemical reactions.
Eigenschaften
CAS-Nummer |
10517-29-0 |
|---|---|
Produktname |
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate |
Molekularformel |
C15H26O5Si2 |
Molekulargewicht |
342.53 g/mol |
IUPAC-Name |
trimethylsilyl 3,5-dimethoxy-4-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C15H26O5Si2/c1-17-12-9-11(15(16)20-22(6,7)8)10-13(18-2)14(12)19-21(3,4)5/h9-10H,1-8H3 |
InChI-Schlüssel |
KWOFGVXBWXVAJU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O[Si](C)(C)C)OC)C(=O)O[Si](C)(C)C |
Kanonische SMILES |
COC1=CC(=CC(=C1O[Si](C)(C)C)OC)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



